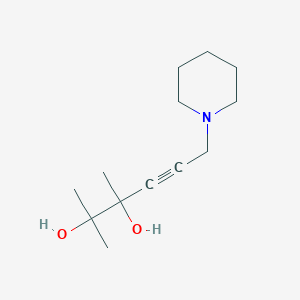
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol is an organic compound that features a piperidine ring, a hex-4-yne backbone, and two hydroxyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the hex-4-yne backbone, followed by the introduction of the piperidine ring and the hydroxyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the alkyne group may produce alkenes or alkanes.
Applications De Recherche Scientifique
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-6-piperidin-1-ylhexane-2,3-diol: Similar structure but lacks the alkyne group.
2,3-Dimethyl-6-piperidin-1-ylhex-4-ene-2,3-diol: Contains an alkene group instead of an alkyne.
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol is unique due to the presence of both the piperidine ring and the alkyne group, which confer distinct chemical properties and reactivity. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
41822-78-0 |
|---|---|
Formule moléculaire |
C13H23NO2 |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2,3-dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C13H23NO2/c1-12(2,15)13(3,16)8-7-11-14-9-5-4-6-10-14/h15-16H,4-6,9-11H2,1-3H3 |
Clé InChI |
FQZPLXJWRRICMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C#CCN1CCCCC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


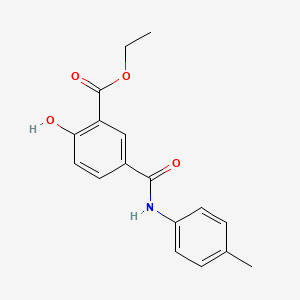
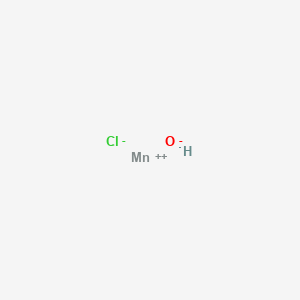
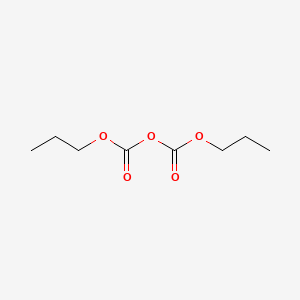
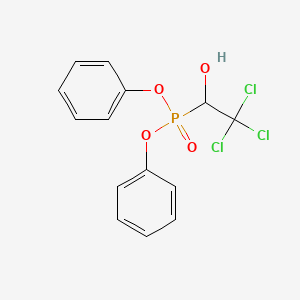
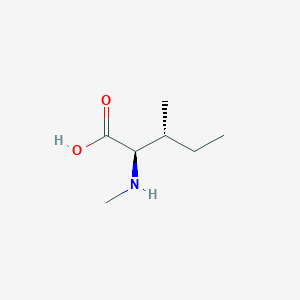
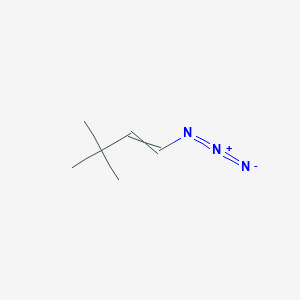
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
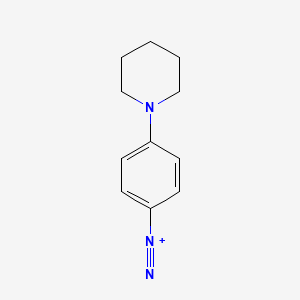
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)


![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

